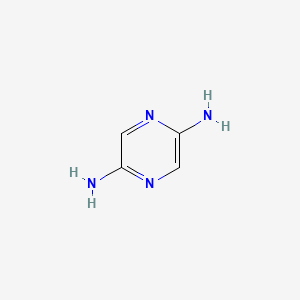

Pyrazine-2,5-diamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyrazine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-4(6)2-8-3/h1-2H,(H2,6,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSMRYOBGTVCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376861 | |

| Record name | Pyrazine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768386-37-4 | |

| Record name | Pyrazine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of Pyrazine 2,5 Diamine and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing the pyrazine (B50134) core and its derivatives have been refined over many years, providing reliable pathways to these important molecules.

Reduction Reactions of Pyrazine-2,5-diol (B161985) Precursors

A foundational strategy for the synthesis of aminopyrazines involves the chemical transformation of hydroxyl-substituted pyrazines. While direct reduction of pyrazine-2,5-diol to Pyrazine-2,5-diamine is a plausible synthetic route, specific literature detailing this exact conversion is sparse. However, the underlying principle is well-established in heterocyclic chemistry. The process typically involves converting the hydroxyl groups into better leaving groups, such as tosylates or halides, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or an amide equivalent, and subsequent reduction if necessary.

Another related and well-documented approach involves the reduction of nitrated precursors. For instance, the synthesis of analogous aromatic diamines can be achieved by the hydrogenation of a nitro group to an amino group. googleapis.com This suggests a viable pathway for this compound could involve the reduction of a dinitropyrazine or an amino-nitropyrazine precursor.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and pyrazine derivatives are no exception. These methods are particularly powerful for creating derivatives of the pyrazine core by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

One prominent strategy is the Suzuki–Miyaura coupling. A concise total synthesis of the pyrazine bisindole alkaloid Alocasin A was achieved through a double Suzuki–Miyaura coupling. The reaction between 2,5-dibromopyrazine (B1339098) and 3-borylindole, catalyzed by tetrakis(triphenylphosphine)palladium(0), yielded the desired pyrazine bisindole in 69% yield. mdpi.com

Another powerful technique is the palladium-catalyzed direct C-H/C-H cross-coupling reaction. This method allows for the formation of C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. For example, the coupling of indole (B1671886) with a mono-N-oxide of pyrazine can be catalyzed by palladium(II) acetate (B1210297) to form indolopyrazinone derivatives. mdpi.com These reactions demonstrate the utility of palladium catalysts in building complex molecular architectures on a pre-existing pyrazine scaffold.

Table 1: Palladium-Catalyzed Reactions for Pyrazine Derivative Synthesis

| Reaction Type | Catalyst | Starting Materials | Product Type |

| Suzuki–Miyaura Coupling | Tetrakis(triphenylphosphine)palladium(0) | 2,5-Dibromopyrazine, 3-Borylindole | Pyrazine Bisindole |

| C-H/C-H Cross-Coupling | Palladium(II) Acetate | Pyrazine-N-Oxide, Indole | Indolopyrazinone |

Homolytic Alkylation Approaches

Homolytic (radical) substitution reactions offer a complementary approach to functionalizing the electron-deficient pyrazine ring. The protonated pyrazine ring is susceptible to radical substitution on its carbon atoms. thieme-connect.de Homolytic acylation, in particular, has been shown to be an effective method. thieme-connect.dersc.org In these reactions, acyl radicals, often generated from aldehydes, attack the protonated pyrazine ring. rsc.org This process proceeds with high yield and complete selectivity at positions alpha to a heterocyclic nitrogen atom. rsc.org While less common than ionic pathways, these radical reactions provide a valuable tool for introducing alkyl and acyl groups onto the pyrazine core.

Advanced Synthetic Strategies

Modern synthetic chemistry increasingly emphasizes the development of more efficient, sustainable, and environmentally friendly methods.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In pyrazine synthesis, this often involves one-pot reactions and the use of sustainable catalysts.

A notable green approach is the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant manganese pincer complexes. This method produces functionalized 2,5-substituted pyrazine derivatives, with water and hydrogen gas as the only byproducts. Such reactions are highly atom-economical, environmentally benign, and sustainable.

Another environmentally friendly method involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727), catalyzed by a small amount of potassium tert-butoxide at room temperature. This high-yielding process avoids the need for expensive or toxic catalysts and harsh reaction conditions.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazines

| Feature | Conventional Methods | Green Chemistry Approaches |

| Catalysts | Often rely on precious metals (e.g., Palladium) or stoichiometric reagents. | Utilize earth-abundant metals (e.g., Manganese) or catalytic amounts of simple bases. |

| Byproducts | Can generate significant stoichiometric waste. | Often produce benign byproducts like water and hydrogen gas. |

| Solvents | May use volatile or hazardous organic solvents. | Favor aqueous or benign solvent systems. |

| Conditions | Can require high temperatures and harsh reagents. | Often proceed under mild, room-temperature conditions. |

Catalytic Synthesis Methods

A wide array of catalysts can be employed to synthesize and functionalize pyrazines. Beyond the palladium and manganese systems already discussed, other metals have proven effective.

Nickel-catalyzed cross-coupling reactions, such as the Kumada–Corriu reaction, can be used to form C-C bonds. For example, a trisubstituted pyrazine was synthesized by reacting a 2-chloropyrazine (B57796) derivative with a Grignard reagent in the presence of a nickel catalyst.

For the formation of the pyrazine ring itself, various catalytic systems are used industrially. These include the vapor-phase reaction of diamines with diols in the presence of catalysts like granular alumina, copper-chromium, or silver. The condensation of diamines and epoxides can also be achieved using a copper-chromium catalyst. These methods highlight the versatility of catalysis in accessing the fundamental pyrazine structure.

Table 3: Catalysts in Pyrazine Synthesis and Functionalization

| Catalyst Type | Reaction | Application |

| Palladium Complexes | Suzuki, C-H Activation | C-C bond formation for derivatives |

| Manganese Pincer Complexes | Dehydrogenative Coupling | Green synthesis of substituted pyrazines |

| Nickel Complexes | Kumada–Corriu Coupling | C-C bond formation |

| Copper-Chromium | Condensation | Ring formation from diamines and diols/epoxides |

| Granular Alumina | Dehydration/Condensation | Ring formation from diamines and diols |

Flow Chemistry Applications in this compound Production

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of pyrazine derivatives, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. nih.govresearchgate.net This technology is particularly advantageous for handling hazardous intermediates and optimizing reaction conditions with high precision. uc.ptmdpi.com

A notable application is the enzymatic synthesis of pyrazinamide (B1679903) derivatives, which are structurally related to this compound, in a continuous-flow microreactor. nih.govresearchgate.net In this system, a solution of a pyrazine ester and a solution of an amine are introduced into a Y-shaped mixer via syringe pumps. rsc.org The combined stream then flows through a reactor containing an immobilized enzyme, such as Lipozyme® TL IM, which catalyzes the amidation reaction. nih.govresearchgate.net

The efficiency of such flow systems is highly dependent on reaction parameters. Key variables that are optimized include the choice of solvent, the molar ratio of substrates, reaction temperature, and residence time (controlled by the flow rate). nih.govresearchgate.net For instance, tert-amyl alcohol has been identified as a greener and effective solvent for this enzymatic synthesis. nih.gov A maximum yield of 91.6% for certain pyrazinamide derivatives has been achieved at 45°C with a residence time of just 20 minutes, demonstrating a significant improvement in reaction time over batch methods. nih.govresearchgate.net

| Solvent | Log P | Yield (%) |

|---|---|---|

| Methanol | -0.77 | 20.5 |

| Ethanol | -0.19 | 35.7 |

| Acetonitrile (B52724) | -0.34 | 42.6 |

| tert-Amyl alcohol | 1.31 | 91.6 |

| Dichloromethane | 1.19 | 56.2 |

| Tetrahydrofuran (THF) | 0.46 | 33.8 |

Derivatization and Functionalization of the this compound Core

The this compound scaffold possesses multiple reactive sites, including the two ring nitrogen atoms, the two exocyclic amino groups, and the C-H bonds on the pyrazine ring. This allows for extensive derivatization to modify its physicochemical and biological properties.

N-alkylation can occur at either the pyridine-like ring nitrogens or the exocyclic amino groups. The reactivity depends on the specific reagents and reaction conditions. Alkylation of the ring nitrogen atoms can be achieved using various alkylating agents, a reaction well-documented for related heterocyclic systems like pyridines. nih.gov N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazines have been used as starting materials to synthesize alkylpyrazines by reacting them with aldehydes. researchgate.net

N-arylation, the formation of a C-N bond with an aryl group, is a crucial transformation. Copper-catalyzed N-arylation methods are effective for a wide range of nitrogen heterocycles. nih.govorganic-chemistry.org These reactions typically use a copper(I) source, such as CuI, in combination with a diamine ligand to couple the heterocycle with an aryl iodide or bromide. nih.govorganic-chemistry.org These conditions are generally tolerant of various functional groups, making them highly versatile. nih.gov

Direct functionalization of the carbon atoms on the pyrazine ring via C-H activation is a highly sought-after strategy in modern synthesis. A notable example is the direct C–H photoarylation of pyrazine using aryldiazonium salts. researchgate.net This method operates under visible-light irradiation from blue LEDs and does not require an external photocatalyst or oxidant. researchgate.net The reaction is believed to proceed through the formation of an electron-donor-acceptor (EDA) complex between the pyrazine and the aryldiazonium salt, which upon irradiation, leads to the formation of the C-aryl bond. researchgate.net This approach offers a greener and more direct route to aryl-substituted pyrazines. researchgate.net

The creation of this compound analogs and conjugates involves leveraging the synthetic reactions described previously to introduce a variety of substituents and functional groups. The enzymatic synthesis of pyrazinamide derivatives in a continuous-flow system is an excellent example of how a library of analogs can be rapidly produced by varying the amine substrate. nih.govresearchgate.net This method has been used to synthesize 23 different pyrazinamide derivatives in parallel by reacting pyrazine esters with various aliphatic amines, benzylamines, and morpholines. nih.govresearchgate.net

Classical condensation reactions remain a fundamental route for generating diverse pyrazine analogs. The reaction of a 1,2-dicarbonyl compound with a 1,2-diamine is a straightforward and traditional method for preparing the pyrazine core, which can be further modified. tandfonline.com For example, a series of novel 4–diphenylamino–phenyl substituted pyrazines have been synthesized through a one-step reaction between 1,2-diamines and 1,2-diketones. rsc.org These strategies allow for the systematic modification of the this compound core to explore structure-activity relationships.

Purification and Isolation Techniques for Research Scale

The purification and isolation of this compound and its derivatives at the research scale employ standard laboratory techniques tailored to the specific properties of the target compound.

A common workflow involves the initial removal of solid reagents or catalysts by filtration. nih.govrsc.org The solvent is then typically removed from the filtrate under reduced pressure using a rotary evaporator. nih.govrsc.org

For final purification, column chromatography on silica (B1680970) gel is frequently employed. rsc.org The crude product is loaded onto a silica gel column, and a solvent system (eluent), often a gradient of petroleum ether and ethyl acetate, is passed through the column to separate the desired compound from impurities. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

Alternatively, recrystallization is a common technique for purifying solid compounds. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. ijbpas.com For example, some pyrazine derivatives can be recrystallized from methanol. ijbpas.com

Coordination Chemistry of Pyrazine 2,5 Diamine

Pyrazine-2,5-diamine as a Ligand

This compound's potential as a ligand in coordination chemistry stems from its multiple donor sites. The nitrogen atoms within the pyrazine (B50134) ring and the exocyclic amino groups can form coordinate bonds with metal centers, allowing for a variety of binding behaviors. The specific coordination is influenced by factors such as the metal ion's nature, the presence of other ancillary ligands, and the reaction conditions.

This compound can adopt several coordination modes, primarily acting as either a monodentate or a bidentate ligand.

Monodentate Coordination : In a monodentate fashion, the ligand binds to a single metal center through one of its nitrogen donor atoms. While specific documented examples focusing solely on monodentate this compound are limited, the behavior of analogous compounds, such as chloro-substituted pyrazin-2-amine ligands, shows a preference for monodentate coordination in certain complexes. mdpi.com This suggests that this compound could similarly coordinate through a single pyrazine nitrogen, leaving other potential donor sites uncoordinated or involved in hydrogen bonding.

Bidentate Coordination : More commonly, this compound functions as a bidentate ligand. Due to the geometric constraints of the rigid pyrazine ring, chelation (binding to the same metal ion) via the two pyrazine nitrogens is not feasible. ias.ac.in Instead, it excels as a bidentate bridging ligand, where its two nitrogen atoms coordinate to two different metal centers. This is exemplified in the structure of the metal-organic framework Co(II)-TMU-63, where this compound (abbreviated as dapz) acts as a bridging ligand (μ-dapz), linking cobalt centers. nih.govacs.org This bridging can occur through the two pyrazine nitrogens or potentially involve the amine groups, leading to the formation of extended polymeric networks.

| Coordination Mode | Description | Example |

| Monodentate | The ligand binds to a single metal ion through one nitrogen atom. | Observed in analogous pyrazine-amine complexes. mdpi.com |

| Bidentate Bridging | The ligand links two different metal centers using two of its nitrogen donor atoms. | Co(II)-TMU-63, where it bridges cobalt ions. nih.govacs.org |

The ability of this compound to act as a bidentate bridging ligand is fundamental to its role in the construction of coordination polymers. By linking metal ions, it facilitates the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. google.com The resulting dimensionality and structure are often dictated by the coordination geometry of the metal ion and the presence of other ligands. In the 3D framework of Co(II)-TMU-63, this compound molecules act as pillars, connecting layers built from cobalt ions and terephthalate (B1205515) ligands, demonstrating its crucial role in extending the structure into three dimensions. nih.govacs.orgscispace.com The behavior of similar pyrazine-based ligands in forming diverse coordination polymers with various metal ions further underscores the potential of this compound in creating extended, functional materials. nih.govacs.orgresearchgate.net

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-organic frameworks are a class of crystalline porous materials constructed from metal nodes and organic linkers. The inclusion of this compound as a linker introduces specific structural features and potential functionalities into the resulting MOF.

The synthesis of MOFs containing this compound typically involves solvothermal or hydrothermal methods, where the components are heated in a solvent for a period to promote crystallization. A notable example is the synthesis of the 3D MOF known as Co(II)-TMU-63, with the formula {[Co₃(μ₄-tpa)₃(μ-dapz)(DMF)₂]·2DMF}n. nih.govacs.org This framework was generated by reacting a cobalt(II) salt with terephthalic acid (H₂tpa) and this compound (dapz) in a dimethylformamide (DMF) solvent. nih.gov The process yields a crystalline material where the ligands are precisely arranged in a repeating, porous structure.

The use of multiple ligands, like the combination of terephthalate and this compound, allows for the creation of complex and unique MOF structures. In Co(II)-TMU-63, the terephthalate anions form layers with the cobalt nodes, while the this compound ligands act as pillars connecting these layers. acs.orgscispace.com This specific arrangement results in a complex, layer-pillared network that has been identified as having an unreported 4,4,4,6T14 topology. nih.govacs.orgresearchgate.net This demonstrates how this compound can be used to achieve novel and intricate framework topologies that are not accessible with single-ligand systems.

Cobalt(II) : In the case of Co(II)-TMU-63, the cobalt ions assemble into trinuclear carboxylate building units which are then linked by both the terephthalate and the this compound ligands to form a robust, 3D pillared-layer structure. nih.govnih.gov The resulting framework exhibits permanent porosity and specific electrochemical properties. nih.gov

Silver(I) : While specific research detailing the structure of a Silver(I) MOF with this compound is not extensively documented, studies on similar ligands provide valuable insights. Silver(I) is known for its flexible coordination geometry and has been used to create a wide array of coordination polymers with other pyrazine derivatives, such as 2,5-dimethylpyrazine (B89654) and aminopyrazine. researchgate.netnih.govacs.org These complexes often form 1D, 2D, or 3D structures where the pyrazine ligand bridges the silver ions. researchgate.net For instance, Ag(I) complexes with 2,5-dimethylpyrazine can form 2D layer structures. researchgate.netnih.gov It is therefore highly probable that this compound would also act as a bridging ligand with Silver(I), leading to the formation of extended coordination polymers whose specific architecture would be influenced by the counter-anions and synthesis conditions.

Pore Engineering and Functionalization within MOF Structures

The use of this compound as a building block in Metal-Organic Frameworks (MOFs) exemplifies a key strategy in pore engineering, where the ligand itself dictates the structure and properties of the resulting framework. Rather than post-synthetic modification, the this compound ligand is incorporated during the initial synthesis to build specific topologies from the ground up.

A notable example is the 3D pillared-layer MOF, {[Co3(μ4-tpa)3(μ-dapz)(DMF)2]·2DMF}n, known as Co(II)-TMU-63. researchgate.netcolab.wsacs.orgresearchgate.netscispace.comresearchgate.netacs.org In this structure, this compound (dapz) acts as a pillar, bridging two-dimensional layers formed by cobalt ions and terephthalic acid (H2tpa) linkers. researchgate.netacs.org This strategic use of this compound as a pillar ligand engineers a complex, layer-pillared network with a novel 4,4,4,6T14 topology. researchgate.netcolab.wsacs.org The resulting framework possesses open sites, which are crucial for applications in electrochemistry and catalysis. researchgate.netcolab.wsacs.org The functionalization is inherent to the framework's design, with the amino groups of the this compound ligand lining the pores, influencing the material's surface properties and its interactions with guest molecules.

In a different approach, this compound has been used as a monomer along with 2,4,6-triformylphloroglucinol (Tp) to form a donor-acceptor Covalent Organic Framework (COF) shell around a magnetic core. rsc.org This creates a heterojunction where the pyrazine unit plays a key role in the electronic properties and band structure of the final material. rsc.org

Coordination Polymers (CPs) and Supramolecular Assemblies

This compound and its derivatives are effective building blocks for creating Coordination Polymers (CPs) and supramolecular assemblies due to their ability to bridge metal centers. mdpi.comresearchgate.net The resulting structures can range from one-dimensional chains to complex three-dimensional networks, held together by a combination of strong coordination bonds and weaker non-covalent interactions. mdpi.compreprints.org

The Co(II)-TMU-63 framework is a prime example of a 3D coordination polymer where this compound plays a crucial structural role. researchgate.netacs.org The cobalt nodes are organized by two different organic linkers, terephthalate and this compound, to form a stable, crystalline 3D network. colab.wsacs.org The assembly of such frameworks showcases how careful selection of ligands can lead to materials with high porosity and exceptional stability, suitable for various applications. researchgate.net

While direct examples involving this compound are specific, the broader family of pyrazine derivatives demonstrates a rich variety of coordination behaviors. For instance, pyrazine-2,5-diyldimethanol has been used to construct 1D and 3D coordination polymers with various transition metals like Cu(II), Zn(II), Hg(II), and Cd(II). mdpi.comresearchgate.net Similarly, pyrazine-2,5-dicarboxylate ligands form 1D linear polymeric chains with Zn(II). researchgate.net These examples underscore the versatility of the pyrazine core in forming extended, stable coordination networks.

Self-Assembly Mechanisms Involving this compound

The formation of coordination polymers based on this compound is governed by self-assembly processes, where the final structure is encoded in the shape and functionality of the molecular building blocks. The synthesis of the 3D pillared MOF, Co(II)-TMU-63, is achieved through a hydrothermal method. researchgate.netresearchgate.net

In this process, a mixture of a cobalt salt (Co(NO₃)₂·6H₂O), terephthalic acid (H₂tpa), and this compound (dapz) in a solvent mixture of DMF and water is heated. researchgate.net Under these conditions, the components spontaneously organize into the most thermodynamically stable structure. The cobalt ions act as nodes, the terephthalic acid forms the 2D layers, and the this compound molecules act as pillars, connecting these layers into a 3D framework. researchgate.netacs.org This one-pot synthesis represents an economical and effective method for generating complex, crystalline materials from relatively low-cost and readily available ligands. researchgate.netcolab.wsacs.org

Non-Covalent Interactions in this compound Coordination Structures

For example, in coordination polymers constructed from pyrazine-2,5-diyldimethanol, the hydroxyl groups of the ligand and coordinated water molecules form extensive hydrogen bond networks (O-H···O, O-H···N). mdpi.com These interactions link one-dimensional chains into robust three-dimensional supramolecular networks. mdpi.comresearchgate.net Other significant non-covalent forces include π-π stacking between pyrazine rings and weak halogen bonds, which further stabilize the crystal structure. mdpi.com Although not explicitly detailed for Co(II)-TMU-63 in the provided results, the presence of N-H groups on the this compound ligand and oxygen atoms in the terephthalate linker provides ample opportunity for the formation of stabilizing hydrogen bonds within the framework.

Rational Design of this compound-Based CPs

The rational design of coordination polymers involves the deliberate selection of metal nodes and organic linkers to target specific network topologies and, consequently, material properties. The structure of Co(II)-TMU-63 is a clear result of such a design strategy. acs.orgscispace.comacs.org

The choice of two distinct organic linkers is central to its architecture:

Terephthalic acid (tpa²⁻): A well-known linker that readily forms 2D sheets with metal ions.

This compound (dapz): Selected as a rigid, linear, and bifunctional pillar ligand. Its geometry is ideal for spanning the distance between the 2D layers, extending the structure into the third dimension. researchgate.netacs.org

By combining these building blocks with cobalt(II) ions under hydrothermal conditions, a complex but predictable layer-pillared network is formed. researchgate.netacs.org This approach demonstrates how the functionalities and geometries of ligands can be exploited to construct CPs with novel topologies and desirable characteristics, such as permanent porosity and high stability, which are essential for applications like energy storage. researchgate.netresearchgate.net

Materials Science Applications of Pyrazine 2,5 Diamine and Its Coordination Compounds

Application in Supercapacitors and Energy Storage Devices

The unique electronic and structural properties of Pyrazine-2,5-diamine-based materials make them promising candidates for high-performance energy storage devices, such as supercapacitors. These materials can store charge through both electrical double-layer capacitance (EDLC) and pseudocapacitance, offering the potential for high energy and power densities. rsc.org

This compound-Based MOFs as Electrode Materials

Metal-Organic Frameworks (MOFs) constructed using this compound as a ligand have shown significant potential as electrode materials in supercapacitors. These MOFs can be synthesized to have high surface areas, tunable pore sizes, and a high density of redox-active sites, which are all crucial for efficient energy storage. mdpi.comthieme-connect.demdpi.com

A notable example is a 3D pillared cobalt(II) metal-organic framework, denoted as Co(II)-TMU-63, which incorporates this compound (dapz) and terephthalic acid (H2tpa) as organic linkers. nih.govacs.orgscinapse.io The structure of this MOF, with the formula {[Co3(μ4-tpa)3(μ-dapz)(DMF)2]·2DMF}n, is a complex layer-pillared network. nih.govacs.org The presence of open sites within this framework makes it particularly promising for electrochemical applications without the need for calcination, which is often required for other MOF-based electrode materials. nih.govacs.orgresearchgate.net

Another area of research involves the use of pyrazine-based MOFs as anodes for lithium-ion batteries. A family of MOFs with the general formula M(dca)2pyz (where M can be Fe, Co, or Ni, and 'pyz' is pyrazine) has been investigated. rsc.org These materials are synthesized through an environmentally friendly process and are considered analogs of transition metal nitrides. rsc.org

Electrochemical Performance and Cycling Stability Studies

The electrochemical performance of this compound-based MOFs has been a key area of investigation. For instance, the Co(II)-TMU-63 MOF, when used as an electrode material, exhibits excellent supercapacitor performance. It demonstrates a high specific capacitance of 384 F g⁻¹ at a current density of 6 A g⁻¹. nih.govacs.orgresearchgate.net Furthermore, it shows remarkable cycling stability, retaining 90% of its initial capacitance after 6000 cycles at a current density of 12 A g⁻¹. nih.govacs.orgresearchgate.net

When assembled into an asymmetric supercapacitor with activated carbon (Co(II)-TMU-63//AC), the device operates within a wide potential window of 1.7 V. nih.govacs.org This asymmetric supercapacitor achieves a high energy density of 24.13 Wh kg⁻¹ and a power density of 4.42 kW kg⁻¹. nih.govacs.orgresearchgate.net

In the context of lithium-ion batteries, the Fe(dca)2pyz MOF has shown the best electrochemical performance among its Co and Ni analogs. rsc.org It delivers a specific capacity of 519 mAh g⁻¹ and maintains 90% of this capacity after 450 cycles at a current density of 200 mA g⁻¹. rsc.org The high capacity is attributed to a combination of conversion reactions with the iron atoms and the insertion of lithium ions into the ligands. rsc.org In contrast, the Co and Ni versions show lower specific capacities of 148 mAh g⁻¹ and 57 mAh g⁻¹, respectively, after 450 cycles. rsc.org

Table 1: Electrochemical Performance of this compound-Based MOFs

| MOF Material | Application | Specific Capacitance/Capacity | Cycling Stability | Energy/Power Density |

| Co(II)-TMU-63 | Supercapacitor | 384 F g⁻¹ at 6 A g⁻¹ | 90% retention after 6000 cycles at 12 A g⁻¹ | 24.13 Wh kg⁻¹ / 4.42 kW kg⁻¹ (asymmetric device) |

| Fe(dca)2pyz | Li-ion Battery Anode | 519 mAh g⁻¹ at 200 mA g⁻¹ | 90% retention after 450 cycles at 200 mA g⁻¹ | - |

| Co(dca)2pyz | Li-ion Battery Anode | 148 mAh g⁻¹ at 200 mA g⁻¹ | - | - |

| Ni(dca)2pyz | Li-ion Battery Anode | 57 mAh g⁻¹ at 200 mA g⁻¹ | - | - |

Design Principles for Enhanced Energy Density and Power Density

To enhance the energy and power density of supercapacitors based on this compound materials, several design principles are considered. A key strategy is to maximize the number of accessible redox-active sites within the material's structure. rsc.org This can be achieved by designing MOFs and COFs with high surface areas and well-defined pore structures that allow for efficient ion transport. thieme-connect.de

Furthermore, improving the electrical conductivity of the material is crucial for achieving high power density. rsc.org This can be done by creating extended π-conjugated systems within the framework or by forming composites with conductive materials like carbon nanotubes or graphene. researchgate.net The stability of the framework under electrochemical cycling is also a critical factor for long-term performance. rsc.orgrsc.org The use of robust covalent bonds and stable metal-ligand coordination can lead to materials with excellent cycling stability. acs.orgmdpi.com

Covalent Organic Frameworks (COFs) from this compound

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high stability. This compound is a valuable building block for COFs due to its ability to form strong, covalent bonds and create extended π-conjugated systems. rsc.orgresearchgate.net

Synthesis and Structural Characterization of this compound COFs

Pyrazine-linked COFs are typically synthesized through condensation reactions between 1,2-diamine and 1,2-dicarbonyl compounds. rsc.org These reactions lead to the formation of a highly stable and aromatic pyrazine (B50134) ring within the COF backbone. rsc.org The resulting COFs often exhibit a layered structure with ordered nanochannels. nih.gov

For example, pyrazine-based COFs have been synthesized by reacting metal-phthalocyanine derivatives with pyrene-based compounds. nih.gov The structural characterization of these COFs is typically performed using techniques such as powder X-ray diffraction (PXRD) to confirm their crystallinity, and Fourier-transform infrared (FTIR) spectroscopy to verify the formation of the pyrazine linkages.

Redox Activity and Electrochemical Applications of COFs

The pyrazine units within the COF structure are redox-active, meaning they can undergo reversible oxidation and reduction reactions. researchgate.netmatilda.science This property makes pyrazine-based COFs highly suitable for a range of electrochemical applications, including energy storage. researchgate.net The redox activity of the pyrazine groups, combined with the inherent porosity and high surface area of COFs, allows for efficient charge storage. rsc.org

In addition to the pyrazine units, other redox-active moieties can be incorporated into the COF structure to further enhance their electrochemical performance. nih.gov For example, COFs containing quinone or imide groups are known to be effective as electrode materials in metal-ion batteries. nih.gov The combination of different redox-active groups within a single COF can lead to materials with high theoretical charge-storage capacities. rsc.org

Recent research has also explored the use of pyrazine-linked COFs as cathode materials for lithium-ion batteries. A copper-based 2D conductive MOF with pyrazine units (TPQG-Cu-MOF) has demonstrated a reversible specific capacity of 150.2 mAh g⁻¹ at a current density of 20 mA g⁻¹ and good cycling stability. matilda.science Ex-situ spectroscopic studies have confirmed the reversible redox activity of both the pyrazine and CuO2 units during the charge/discharge process. researchgate.netmatilda.science

Integration with Carbon Nanotubes for Composite Materials

The integration of this compound derivatives with carbon nanotubes (CNTs) offers a promising avenue for the development of advanced composite materials. While direct studies on this compound are limited, research on similar aromatic diamines and pyrazine structures provides insight into their potential. The functionalization of CNTs with such organic molecules can enhance their dispersion in polymer matrices and introduce new functionalities.

For instance, methods have been developed to form polyimide-carbon nanotube composite films where a poly(amic acid) is combined with a CNT suspension. google.com This mixture is then cast and heated to create a uniform and highly loaded composite film. google.com The amount of CNTs in these composites can be significant, ranging from 0.1 wt% to 30 wt%, leading to good electrical conductivity and mechanical properties. google.com

The grafting of pyrazole (B372694) derivatives onto the surface of carboxylated multi-walled carbon nanotubes (MWCNTs) has been successfully demonstrated. dovepress.com This process involves the reaction of carboxylated MWCNTs with diazonium salts of the pyrazole derivatives. dovepress.com Analytical techniques such as FTIR, EDX, TEM, X-ray, and TGA have confirmed the attachment of these moieties to the CNT surface. dovepress.com

| Composite Material Component | Role/Function | Key Findings |

| Aromatic Diamine (similar to this compound) | Monomer for polyimide matrix | Enables formation of polyimide-CNT composites with high CNT loading. google.com |

| Carbon Nanotubes (CNTs) | Reinforcement and conductive filler | Enhances electrical conductivity and mechanical strength of the composite. google.com |

| Pyrazole Derivatives (grafted onto CNTs) | Surface functionalization | Successful grafting confirmed by multiple analytical techniques. dovepress.com |

Sensing Applications

The unique luminescent and electronic properties of materials derived from this compound make them excellent candidates for sensing applications.

Metal-Organic Frameworks (MOFs) incorporating pyrazine-based ligands have shown significant potential as luminescent sensors. nih.govrsc.org These materials can detect a variety of analytes through mechanisms such as fluorescence quenching or enhancement. nih.govrsc.org Lanthanide-based MOFs (Ln-MOFs) are particularly noteworthy due to the sharp and characteristic emissions of lanthanide ions. mdpi.com

For example, a thermostable Mg-based MOF has demonstrated high selectivity for Eu³⁺ ions in aqueous solutions. nih.gov Similarly, a luminescent Ln-MOF has been shown to be a potential chemosensor for Fe³⁺ ions through a selective fluorescence quenching response. nih.gov The design of these MOFs often involves creating structures with open channels and uncoordinated nitrogen atoms that can interact with target analytes. rsc.org

MOFs based on pyrazine derivatives are effective in detecting a range of analytes in both liquid and vapor phases. nih.gov The detection mechanism often relies on the interaction between the analyte and the MOF, which leads to a change in the material's luminescent properties. mdpi.com

MOF-based sensors have been successfully used to detect various anions, volatile organic compounds, and explosive compounds. nih.gov For instance, certain Ln-MOFs can detect F⁻ and I⁻ ions with high selectivity and sensitivity. nih.gov The porous nature of MOFs allows for the diffusion of analytes into the framework, leading to a guest-dependent luminescent response. nih.gov

The stability of these MOFs in water is a critical factor for their application in aqueous environments. acs.org Research has focused on developing water-stable MOFs that can function as effective sensors for environmental monitoring and biological applications. acs.org

| MOF Type | Target Analyte | Detection Mechanism | Phase |

| Mg-based MOF | Eu³⁺ | High Selectivity | Aqueous |

| Ln-MOF | Fe³⁺ | Fluorescence Quenching | Liquid Suspension |

| Ln₂-MOF | F⁻ | Fluorescence Decrease | Not Specified |

| Ln₂Zn-MOF | I⁻ | High Selectivity and Sensitivity | Not Specified |

Optical and Electronic Devices

This compound is considered a valuable organic monomer for the synthesis of materials used in optical and electronic devices. bldpharm.com Its derivatives have been investigated for their potential in applications such as dye-sensitized solar cells (DSSCs) and nonlinear optical (NLO) materials.

Quantum chemical studies have been conducted on D-π-A dyes incorporating pyrazine derivatives for use in DSSCs. researchgate.net These studies examine the photoelectrical, electron injection, and regeneration properties of the dyes. researchgate.net The efficiency of these dyes is related to their molecular structure and electronic properties. researchgate.net

Furthermore, coordination polymers based on pyrazine-2,5-dicarboxylato have been synthesized and characterized as potential NLO materials. researchgate.net The nonlinear optical properties of these materials are measured using techniques like the Z-scan method. researchgate.net

Polymer Science Applications

In polymer science, this compound serves as a monomer for the creation of various polymers and coordination polymers. bldpharm.com Its ability to form strong and stable structures makes it a key component in the development of high-performance materials. cymitquimica.combldpharm.com

The synthesis of coordination polymers using pyrazine-2,5-diyldimethanol as a linker has been a focus of research. mdpi.com These polymers can form supramolecular networks through hydrogen and halogen bonds. mdpi.com The conditions of synthesis, such as the solvent used, can significantly influence the final architecture of the coordination polymers, leading to the formation of 1D, 2D, or 3D structures. acs.org These materials have potential applications in gas adsorption and the detection of nitroaromatic compounds. acs.org

Biological and Biomedical Research on Pyrazine 2,5 Diamine

Antimicrobial Activities

There is no specific information available in the reviewed literature detailing the antimicrobial, antifungal, or synergistic antibiotic effects of Pyrazine-2,5-diamine. While various derivatives of pyrazines are known to possess such properties, these findings are not directly applicable to the parent compound.

Efficacy Against Bacterial Strains (e.g., Gram-negative bacteria)

No studies were found that specifically test the efficacy of this compound against bacterial strains.

Antifungal Properties

No studies were found that specifically test the antifungal properties of this compound.

Synergistic Effects with Established Antibiotics

No research was identified that investigates the synergistic effects of this compound with other established antibiotics.

Anticancer Properties and Antitumor Potential

There is a lack of direct research on the anticancer and antitumor potential of this compound. The existing research focuses on derivatives synthesized from this compound.

Inhibition of Cancer Cell Proliferation

No data is available on the ability of this compound to inhibit cancer cell proliferation.

Induction of Apoptosis

No findings were available to confirm that this compound induces apoptosis in cancer cells.

Angiogenesis Suppression

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com Inhibiting this process is a key strategy in cancer therapy. mdpi.com Certain derivatives of pyrazine (B50134) have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a primary mediator of angiogenesis. nih.govacs.org

Detailed research into pyrazine-pyridine biheteroaryls demonstrated their ability to directly inhibit the kinase activity of VEGFR-2. nih.govacs.org This inhibition effectively reduces angiogenesis and suppresses tumor growth. nih.govacs.org Specifically, compounds showed good cellular potency in inhibiting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC), a standard in vitro model for angiogenesis. nih.govacs.org Notably, these compounds had only modest effects on the unstimulated growth of HUVEC, suggesting a targeted action against pathological angiogenesis. nih.govacs.org

| Compound ID | Chemical Name | Target | Effect |

| 39 | 4-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-ylamino}-butan-1-ol | VEGFR-2 | High kinase selectivity and inhibition of VEGF-stimulated HUVEC proliferation. nih.govacs.org |

| 41 | N-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-yl}-N',N'-dimethyl-ethane-1,2-diamine | VEGFR-2 | High kinase selectivity and inhibition of VEGF-stimulated HUVEC proliferation. nih.govacs.org |

Cytotoxic Activity Against Specific Cell Lines (e.g., Murine Melanoma)

In other research, a series of 1,2,4-oxadiazole (B8745197) derivatives were tested for their cytotoxic effects against murine melanoma. One derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, was found to inhibit the growth of B16-F10 murine melanoma cells with an IC₅₀ value of 50.99 ± 2.94 μM. nih.gov This activity was dose-dependent, and necrosis was identified as the mechanism of cell death. nih.gov While not a direct pyrazine derivative, this highlights the broader interest in nitrogen-containing heterocyclic compounds as sources for anticancer agents.

| Compound Class | Cell Line | Activity | Finding |

| Pyrazine-pyridine biheteroaryls | A375 human melanoma (in vivo xenograft) | Antitumor activity | Demonstrated tumor regression in a nude mice model. nih.govacs.org |

| 1,2,4-oxadiazole derivative | B16-F10 murine melanoma (in vitro) | Cytotoxic | IC₅₀ value of 50.99 ± 2.94 μM; induced cell death via necrosis. nih.gov |

Antiviral Activities

The structural features of pyrazine derivatives make them promising candidates for antiviral drug development. ontosight.ai Research has shown that various substituted pyrazines can inhibit the replication of several viruses. ontosight.aiontosight.ai

A notable study focused on flaviviruses, which include significant human pathogens like Zika, dengue, and West Nile virus. The viral NS2B-NS3 protease is essential for replication, making it a prime drug target. nih.gov A series of 2,5,6-trisubstituted pyrazine compounds were identified as potent, allosteric inhibitors of the Zika virus protease (ZVpro). nih.gov Structure-activity relationship studies revealed that modifications to the substituents on the pyrazine ring could significantly enhance inhibitory activity, with some compounds achieving IC₅₀ values as low as 130 nM. nih.gov This suggests that the pyrazine scaffold is a viable starting point for developing broad-spectrum antiflaviviral agents. nih.gov

Medicinal Chemistry and Therapeutic Potential

The diverse biological activities of this compound and its analogs underscore their importance in medicinal chemistry and drug discovery. ontosight.aiontosight.aiontosight.ai

Protozoan parasites cause widespread diseases such as malaria, Chagas disease, and leishmaniasis, and new treatments are urgently needed due to drug resistance. researchgate.netmdpi.com Pyrazine analogs have emerged as a promising class of compounds for treating these infections. nih.gov

A patent application by GlaxoSmithKline details a series of pyrazine derivatives for the treatment of malaria, caused by Plasmodium falciparum. nih.gov These compounds were evaluated in vitro for their ability to inhibit the growth of the parasite. nih.gov Another patent specifically lists "this compound (NCL 186)" as part of a group of compounds for methods of treating or preventing protozoan infections. google.com Furthermore, research on 2,5-Diketopiperazines (2,5-DKPs), which can be derived from amino acids and feature a core heterocyclic ring, showed promising activity against P. falciparum, T. cruzi, and L. infantum, with IC₅₀ values in the low microgram per milliliter range. researchgate.net

The pyrazine core is a privileged scaffold in drug discovery. Its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The ability to easily modify the pyrazine ring at multiple positions allows chemists to fine-tune the molecule's physicochemical and biological properties, such as solubility, stability, and target interaction. ontosight.aiontosight.aiontosight.ai This versatility makes the this compound structure a valuable starting point for developing lead compounds against various diseases. ontosight.ai Compounds based on this structure are often evaluated for their ability to inhibit key enzymes or interact with specific receptors involved in disease pathology. ontosight.aiontosight.ai

Understanding how pyrazine-based ligands interact with their biological targets is crucial for rational drug design. Due to their heteroaromatic nature, pyrazines can participate in both polar and nonpolar interactions. nih.gov A systematic analysis of the Protein Data Bank (PDB) revealed the common binding interactions of pyrazine-containing ligands with proteins. nih.gov

The most frequent interaction observed is a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor. nih.gov Weaker hydrogen bonds involving a pyrazine hydrogen atom as a donor also occur. nih.gov Other significant interactions include:

π-interactions: Aromatic stacking with protein residues. nih.gov

Coordination to metal ions: The nitrogen atoms can chelate metals within an active site. nih.gov

Halogen bonds: Observed in chloropyrazines. nih.gov

Intramolecular hydrogen bonds: Occurring within the ligand itself to stabilize its conformation. nih.gov

Often, the binding of a pyrazine fragment is complex, involving a combination of these interactions. nih.gov This highlights that the pyrazine moiety is not merely a simple aromatic isostere but a highly interactive component of drug-like molecules with a strong potential for protein binding. nih.gov

Pharmacological Mechanism of Action Studies (Excluding Dosage)

The pharmacological investigation of this compound and its analogs has revealed insights into their mechanisms of action, primarily focusing on their interactions with cellular and molecular targets and the relationship between their chemical structure and biological efficacy.

Cellular and Molecular Targets

While specific molecular targets for the parent compound, this compound, are not extensively documented in current research literature, the broader class of pyrazine derivatives has been the subject of significant investigation, revealing a range of biological activities. These studies suggest that the pyrazine scaffold is a versatile pharmacophore that can be tailored to interact with various cellular components.

Pyrazine derivatives have been widely explored as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov Aberrant kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.gov For instance, certain vulcanchem.comnih.govacs.orgtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are implicated in tumor growth and angiogenesis. nih.govfrontiersin.org One such derivative, compound 17l , demonstrated potent inhibition of both c-Met and VEGFR-2 kinases at the nanomolar level and exhibited significant antiproliferative activity against various cancer cell lines. nih.govfrontiersin.org Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of the kinases. nih.gov Other pyrazine-containing scaffolds have also been investigated as inhibitors of different kinases, including spleen tyrosine kinase (Syk) and PIM-1 kinase. nih.govjapsonline.com

Another significant area of research for pyrazine derivatives is their role as mitochondrial uncouplers. nih.gov Derivatives of vulcanchem.comnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine, such as BAM15 , act as protonophores that transport protons across the inner mitochondrial membrane, dissipating the proton motive force and uncoupling oxidative phosphorylation from ATP synthesis. nih.govvulcanchem.com This mechanism increases energy expenditure and has potential therapeutic applications in metabolic diseases like nonalcoholic steatohepatitis (NASH). nih.govvulcanchem.com These compounds, including BAM15 and its analogs, have been shown to selectively depolarize the inner mitochondrial membrane without significantly affecting the plasma membrane, which is a critical feature for minimizing cytotoxicity. nih.govacs.org

The pyrazine ring is a common structural motif in compounds with a wide array of other biological activities, including anticancer and anti-inflammatory properties, though the specific molecular targets are not always fully elucidated. researchgate.netmdpi.comarkat-usa.org

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies on derivatives of this compound, particularly those based on the vulcanchem.comnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine core, have provided detailed insights into the structural requirements for their biological activity as mitochondrial uncouplers. These studies are crucial for optimizing the potency and selectivity of these compounds.

A key finding is that the mitochondrial uncoupling activity is highly dependent on the presence of the oxadiazole, pyrazine, and aniline (B41778) moieties. nih.govacs.org The N-H proton of the aniline ring is essential for the protonophore activity; its replacement or methylation leads to a complete loss of function. nih.govvulcanchem.com The acidic nature of this proton is enhanced by the electron-withdrawing effect of the fused oxadiazolo[3,4-b]pyrazine core. vulcanchem.com

SAR studies on vulcanchem.comnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives have revealed several key trends:

Symmetry of Substitution: Unsymmetrical aniline derivatives, where the two aniline groups on the pyrazine ring are different, generally exhibit greater efficacy compared to their symmetrical counterparts. nih.govacs.org

Electronic Effects of Substituents: The presence of electron-withdrawing groups on the aniline rings tends to enhance the mitochondrial uncoupling activity. nih.govresearchgate.net

Nature of Substituents: Alkyl substituents are generally not well-tolerated and reduce the efficacy of the compounds. nih.govacs.org

Fused Ring System: The furazan (B8792606) (oxadiazole) and pyrazine rings are critical for activity. researchgate.net

The following table summarizes the key SAR findings for vulcanchem.comnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives as mitochondrial uncouplers.

| Structural Feature | Modification | Effect on Mitochondrial Uncoupling Activity | Reference |

| Core Structure | The oxadiazole, pyrazine, and aniline moieties | All three components are essential for activity. | nih.gov |

| Aniline N-H | Replacement with phenol (B47542) or methylation of the nitrogen. | Complete loss of activity, indicating the N-H proton is the acidic proton source for the protonophore function. | nih.govvulcanchem.com |

| Substitution Pattern | Symmetrical vs. Unsymmetrical aniline derivatives | Unsymmetrical derivatives generally show higher efficacy. | nih.gov |

| Aniline Ring Substituents | Introduction of electron-withdrawing groups. | Generally enhances activity. | nih.govresearchgate.net |

| Aniline Ring Substituents | Introduction of alkyl groups. | Reduces efficacy. | nih.gov |

| Fused Ring System | Removal of the furazan (oxadiazole) ring. | Loss of uncoupling activity due to a decrease in the acidity of the N-H proton. | researchgate.net |

One of the most potent compounds identified through these SAR studies is compound 10b ( vulcanchem.comnih.govresearchgate.netOxadiazolo[3,4-b]pyrazine-5,6-diamine derivative), which demonstrated an EC₅₀ value of 190 nM in L6 myoblast cells. nih.govacs.org

Catalytic Applications Involving Pyrazine 2,5 Diamine

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.orgacs.org The incorporation of pyrazine-2,5-diamine or its derivatives as organic linkers can introduce specific catalytic functionalities within the MOF structure. researchgate.net

Oxidative Desulfurization (ODS) Catalysis

Oxidative desulfurization (ODS) is a critical process for removing sulfur-containing compounds from fuels to meet environmental regulations. catalysis.blog MOFs have shown promise as catalysts for ODS due to their high surface area and tunable active sites. fraunhofer.de In this process, sulfur compounds are oxidized to sulfoxides or sulfones, which are more polar and can be easily removed. catalysis.blogsrce.hr

One study reported the use of a cobalt-based MOF, NH2-TMU-53, for the ODS of a model fuel containing dibenzothiophene (B1670422) (DBT). fraunhofer.de Using hydrogen peroxide as the oxidant and acetonitrile (B52724) as an extraction solvent, the system achieved a sulfur removal of 81%. fraunhofer.de Another Co-MOF, TMU-12, which utilizes a pyrazine (B50134) ligand, demonstrated over 75% removal of DBT from a model fuel and could be reused for five consecutive cycles. fraunhofer.de The catalytic mechanism in ODS often involves the activation of an oxidizing agent, such as hydrogen peroxide, by the metal centers within the MOF. srce.hrnih.gov

Oxidation of Alcohols

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. Ruthenium-based catalysts, including those supported on or derived from nitrogen-containing ligands, have been explored for this purpose. For instance, Ru diphosphine diamine complexes have been shown to catalyze the dehydrogenative oxidation of alcohols. acs.org While direct use of this compound in this specific context is not extensively detailed, the broader class of diamine ligands highlights the potential for pyrazine-based systems in alcohol oxidation catalysis.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.netdut.ac.za These processes are particularly effective for treating recalcitrant compounds. rsc.org

A recent study detailed the synthesis of a Cu⁰–CuFe₂O₄@TpPzDa S-scheme heterojunction for the photo-degradation of bisphenol A (BPA) in textile wastewater. rsc.org This catalyst incorporates a covalent organic framework (COF) shell composed of this compound (PzDa) and 2,4,6-triformylphloroglucinol (Tp). rsc.org This system acts as a powerful photocatalyst assisted by peroxymonosulfate (B1194676) (PMS) to generate sulfate (B86663) radicals (SO₄˙⁻), which have a high redox potential and are effective in mineralizing refractory compounds. rsc.org

Heterogeneous Catalysis Using this compound Derivatives

Pyrazine derivatives are instrumental in various heterogeneous catalytic systems. nih.gov For example, a nano mesoporous metal-organic framework, Cu₂(BDC)₂(BPY), has been employed as a heterogeneous catalyst for the copper-catalyzed oxidative C–H/N–H coupling of simple ketones and diamines to form pyrazines. sciforum.netresearchgate.net This catalyst demonstrated higher activity than common copper salts. researchgate.net

In another application, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to produce 2,5-dialkyl-substituted symmetrical pyrazine derivatives. acs.orgnih.gov These reactions are atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts. nih.gov The synthesis of 2,5-dimethylpyrazine (B89654), an important flavor and pharmaceutical intermediate, has been achieved through gas-solid catalysis using various metal-based catalysts. google.comnih.gov For instance, a Zn-Cu-Cr-Al catalyst has been reported to yield 86.25% of 2,5-dimethylpyrazine from isopropanolamine at high temperatures. google.com

Reaction Kinetics and Mechanistic Studies in Catalytic Processes

Understanding the reaction kinetics and mechanisms is crucial for optimizing catalytic performance. In the context of AOPs for wastewater treatment, kinetic studies have shown that the degradation of pollutants often follows first-order kinetics. dut.ac.za For the photocatalytic degradation of antibiotics, the process was found to achieve almost 100% degradation of the target contaminants. dut.ac.za

Mechanistic studies on the formation of pyrazine derivatives through dehydrogenative coupling suggest a multi-step process. acs.org For example, the dehydrogenation of a β-amino alcohol catalyzed by a manganese complex is proposed to yield an aldehyde intermediate. acs.org This intermediate then undergoes self-coupling with another molecule, leading to a 2,5-dihydropyrazine derivative, which is subsequently dehydrogenated to the stable aromatic pyrazine. acs.orgacs.org In the synthesis of pyrazines from 1,2-diols and ammonia (B1221849) catalyzed by a ruthenium pincer complex, the proposed mechanism involves the amination of the diol, followed by dehydrogenation, self-coupling, and subsequent aromatization. nih.gov

Table 1: Catalyst Systems and Yields for Pyrazine Synthesis

| Catalyst System | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Mn pincer complex 2 | 2-Phenylglycinol | 2,5-Diphenylpyrazine (B189496) | 99 | acs.org |

| Mn pincer complex 1 | 2-Phenylglycinol | 2,5-Diphenylpyrazine | 95 | acs.org |

| Mn pincer complex 5 | 2-Phenylglycinol | 2,5-Diphenylpyrazine | 64 | acs.org |

| Ru-pincer complex 1 | 1,2-Hexanediol, Ammonia | 2,6- and 2,5-Dibutylpyrazine | 65:35 ratio | nih.gov |

| Cu₂(BDC)₂(BPY) | Acetophenone, Ethylene diamine | 2-Phenylpyrazine | 52 | sciforum.net |

| Zn-Cu-Cr-Al | Isopropanolamine | 2,5-Dimethylpyrazine | 86.25 | google.com |

Catalyst Stability and Recyclability

The stability and recyclability of catalysts are paramount for their practical and industrial application. Heterogeneous catalysts, including MOFs and supported metal catalysts, are often favored due to their ease of separation and potential for reuse. chemmethod.com

In the synthesis of pyrazine derivatives using the Cu₂(BDC)₂(BPY) MOF catalyst, the catalyst could be recovered and reused, highlighting an advantage of this heterogeneous system. sciforum.net Similarly, a study on a bifunctional magnetic nanocomposite used as a phase-transfer catalyst demonstrated its recoverability and reuse in Knoevenagel condensation reactions. chemmethod.com The stability of MOFs in catalytic applications is a key area of research, with efforts focused on designing robust frameworks that can withstand the reaction conditions over multiple cycles. acs.org

Computational and Theoretical Studies of Pyrazine 2,5 Diamine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of pyrazine-2,5-diamine at a quantum mechanical level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies can predict various characteristics of this compound, such as its geometry, electronic effects of substituents, and potential reaction pathways. vulcanchem.com The planar aromatic system of the pyrazine (B50134) ring, with amino groups at the 2 and 5 positions, results in enhanced electron density at the amino sites, which is crucial for hydrogen bonding and coordination with metal ions. vulcanchem.com DFT calculations have been employed to study related pyrazine systems, for instance, in the copper-catalyzed aerobic oxidative coupling of ketones and diamines to form pyrazines, where DFT suggested that the intramolecular coupling of cationic radicals is a favorable pathway. nih.govresearchgate.net Furthermore, DFT has been used to analyze the quantitative structure-activity relationship (QSAR) of pyrazine derivatives, calculating quantum chemical descriptors. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Hybrid Functionals : These functionals incorporate a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the calculations. uni-paderborn.de Popular hybrid functionals include B3LYP, which is known for providing good molecular geometries, and others like B3PW91, PW6B95, and M06-2X, which are noted for reliable energy predictions. google.com For instance, the B3LYP hybrid functional has been used in studies of pyrazine derivatives to calculate quantum chemical descriptors. researchgate.net Range-separated hybrid functionals, such as CAM-B3LYP and ωB97, can be particularly effective for studying spectroscopic properties. uni-paderborn.de

Double-Hybrid Functionals : These represent a higher level of theory, incorporating a term from Møller–Plesset perturbation theory (MP2) based on Kohn-Sham orbitals. uni-paderborn.de Functionals like B2PLYP are examples of this class and are considered among the most reliable for energy calculations of organic molecules. uni-paderborn.denih.gov

Basis Sets : The choice of basis set is also critical for obtaining accurate results. A valence double-zeta basis set is generally considered the minimum for good accuracy in many applications. rsc.org For more precise calculations, triple-zeta basis sets, such as def2-TZVP, are often recommended. google.comrsc.org The inclusion of diffuse functions (e.g., aug-cc-pVDZ) and polarization functions is important for describing non-covalent interactions and the electronic properties of anions. nih.gov

The following table summarizes some commonly used functionals and basis sets in computational studies of similar organic molecules:

| Functional Type | Examples | Basis Set Examples | Typical Applications |

| GGA | BP86, PBE, TPSS | def2-SVP, def2-TZVP | Geometry optimizations |

| Hybrid GGA | B3LYP, PBE0, PW6B95 | 6-31G(d), 6-311++G(d,p), cc-pVDZ | Geometries, energies, electronic properties |

| Double-Hybrid | B2PLYP, DSD-PBEP86 | aug-cc-pVTZ, jun-cc-pVTZ | High-accuracy energy calculations |

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and interactions of molecules over time. For this compound, MD simulations can provide insights into its supramolecular chemistry, particularly the formation of hydrogen-bonded networks and π-π stacking interactions. preprints.orgresearchgate.net The amino groups and the nitrogen atoms in the pyrazine ring are capable of forming strong hydrogen bonds, which play a significant role in the crystal packing and the formation of larger supramolecular assemblies. vulcanchem.commdpi.com The pyrazine ring itself can participate in various π-interactions. preprints.org The study of related pyrazine compounds has shown the importance of O-H···O, O-H···N, and C-H···O hydrogen bonds, as well as π-π stacking of the pyrazine rings in building supramolecular networks. preprints.org MD simulations can help in understanding how these non-covalent interactions guide the self-assembly of this compound molecules and their derivatives into well-defined structures. researchgate.net

Theoretical Predictions of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions involving this compound. By calculating properties like frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reaction energy profiles, researchers can anticipate how the molecule will behave in a chemical reaction. researchgate.netmdpi.com For example, a lower LUMO energy suggests a greater ease of accepting electrons, indicating electrophilic character. researchgate.net DFT calculations have been used to predict the site selectivity in nucleophilic aromatic substitution reactions of perfluorinated pyrazines, showing that the reaction barriers can be rationalized by analyzing the geometries of the transition states. mdpi.com Such studies can guide the synthesis of new this compound derivatives by predicting the most likely sites for substitution and the conditions required for a reaction to occur. vulcanchem.comuni-muenchen.de

Modeling of this compound-Based Materials (e.g., MOFs, COFs)

This compound and its derivatives are attractive building blocks for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). nanochemazone.com Computational modeling plays a crucial role in the design and characterization of these materials.

The ability to predict the structure of a MOF or COF before its synthesis is a significant advantage of computational modeling. d-nb.info By considering the geometry, connectivity, and symmetry of the building blocks, such as this compound, it is possible to predict the resulting network topology. chinesechemsoc.orgresearchgate.net Reticular chemistry, the science of linking molecular building blocks into predetermined network structures, heavily relies on such predictions. d-nb.info

For COFs, which are constructed from organic linkers via strong covalent bonds, topology diagrams can be used to design lattices with specific pore sizes and geometries. chinesechemsoc.orgresearchgate.net Both 2D and 3D COF structures can be designed, with 2D COFs forming stacked layers and 3D COFs extending into a three-dimensional network. chinesechemsoc.orgacs.org The electronic properties of COFs, which are crucial for applications in electronics and optoelectronics, are also influenced by their structure, including factors like π-stacking between layers and torsion angles within the framework. nih.gov Computational modeling can help in understanding and predicting these properties. nih.gov Similarly, for MOFs, which consist of metal ions or clusters connected by organic linkers, modeling can be used to predict the final structure and properties. researchgate.netrsc.orgresearchgate.net

Simulation of Gas Adsorption and Diffusion in Porous Materials

Computational simulations are crucial for understanding the adsorption and diffusion of gases in porous materials, including those incorporating pyrazine derivatives. These simulations help in predicting the performance of materials for applications like gas separation and storage.

Metal-organic frameworks (MOFs) are a class of porous materials that have been studied for gas adsorption. The flexibility of MOFs, often referred to as 'breathing,' is a key feature where the pores can open and close in response to external stimuli like the introduction of gas molecules. The nature of the organic linkers, such as pyrazine derivatives, plays a significant role in this flexibility. researchgate.net

Simulations of gas adsorption in flexible porous materials are often limited by the development of accurate and computationally efficient flexible force fields. rsc.org To overcome this, a method combining rigid force fields with a limited number of experimental data points has been shown to successfully reproduce the adsorption and diffusion of gases like carbon dioxide and methane (B114726) in the flexible MOF NH2-MIL-53(Al). rsc.org This approach accurately captures the stepwise gas uptake that results from the material's breathing effect. rsc.org

Studies on a series of one-dimensional complexes formed by metal benzoate (B1203000) and pyrazine derivatives have investigated the adsorption of CO2, H2, N2, O2, and Ar. acs.org The pressure at which adsorption begins was found to increase with the number of methyl groups on the pyrazine ring. acs.org For CO2 adsorption, a structural transformation of the host material was observed when the amount of adsorbed gas reached one molecule per M2 unit, indicating a direct correlation between adsorption amount and dynamic structural changes. acs.org Single-crystal X-ray analysis confirmed that significant structural changes occur upon CO2 adsorption, which increases the internal space available for gas molecules, and this effect is dependent on the substituents on the pyrazine ring. acs.org

The diffusion of gas molecules through these materials is also a critical factor. In some pyrazine-containing MOFs, rapid 180°-flip motions of the aromatic rings of the host skeleton have been observed through solid-state NMR studies. acs.org These "rotating" motions are thought to facilitate the diffusion of CO2 molecules through narrow channels, especially at lower pressures. acs.org

| Porous Material System | Adsorbed Gas | Key Observation | Reference |

|---|---|---|---|

| Metal Benzoate Pyrazine Complexes | CO₂, H₂, N₂, O₂, Ar | Adsorption pressure increases with methyl substitution on the pyrazine ring. | acs.org |

| Metal Benzoate Pyrazine Complexes | CO₂ | Structural transformation of the host occurs at an adsorption of 1 molecule per M₂ unit. | acs.org |

| NH₂-MIL-53(Al) | CO₂, CH₄ | Stepwise gas uptake due to the "breathing" effect of the MOF. | rsc.org |

| Rhodium(II) Benzoate-Pyrazine | N₂ | Exhibits Type I adsorption isotherm, characteristic of microporous materials. | researchgate.net |

Electrochemical Mechanism Modeling

Computational modeling plays a vital role in elucidating the electrochemical mechanisms of pyrazine derivatives. Density Functional Theory (DFT) is a prominent tool used to predict structural parameters, electronic properties, and chemical reactivity. nih.gov

In the context of lithium-ion batteries, a microbially synthesized pyrazine diamine derivative, 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP), has been investigated as an electrolyte additive. nih.gov Theoretical evaluations showed that the Highest Occupied Molecular Orbital (HOMO) energy of DMBAP was significantly higher than that of standard electrolyte components, suggesting it would undergo sacrificial oxidation. nih.gov This process forms a protective organic layer on the cathode surface, preventing excessive electrolyte decomposition and improving the battery's cyclic stability. nih.gov X-ray photoelectron spectroscopy confirmed that DMBAP undergoes oxidative electropolymerization, evidenced by the presence of a C−N=C framework in the passivation layer. nih.gov

DFT calculations have also been employed to study the electrochemical properties of pyrido[2,3-b]pyrazine (B189457) derivatives for applications in DNA sensing. nih.gov These studies help in understanding the interaction between the synthesized compounds and DNA, which is crucial for developing new therapeutic agents. nih.gov The calculations can predict properties like non-linear optical (NLO) responses, which are important for materials science applications. nih.gov

Furthermore, quantum chemical modeling has been used to understand the electrocatalytic oxidation of methanol (B129727) in the presence of 2,5-di-Me-pyrazine-di-N-oxide on carbon nanotube electrodes. rsc.org By determining the adsorption energies of various species on the nanotube surface, researchers can explain the catalytic effects and identify factors that influence the efficiency of the process, which is relevant for applications in electrocatalysis and fuel cells. rsc.org

| Compound/System | Computational Method | Key Finding | Application | Reference |

|---|---|---|---|---|

| 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP) | Theoretical Evaluation | High HOMO energy leads to sacrificial oxidation. | Lithium-ion battery electrolyte additive | nih.gov |

| Pyrido[2,3-b]pyrazine derivatives | DFT (B3LYP/6-31G(d,p)) | Prediction of NLO properties and DNA interaction. | DNA sensing, Materials science | nih.gov |

| 2,5-di-Me-pyrazine-di-N-oxide–methanol system | Quantum Chemical Modeling | Determination of adsorption energies on CNT electrodes. | Electrocatalysis, Fuel cells | rsc.org |

| Pyrazinacene conjugated polymers | DFT-B3LYP simulations | Polymerization leads to a significant drop in reduction potentials. | Organic electronics | rsc.org |

Quantum Chemical Studies on Pyrazine Ring System

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of the pyrazine ring system and its derivatives. ijournalse.orgijournalse.org These computational methods allow for the calculation of various descriptors that correlate with the observed properties of these molecules. ijournalse.orgijournalse.org

One area of application is in quantitative structure-property relationship (QSPR) studies. For instance, 2D-QSPR models have been developed for a series of pyrazine derivatives to predict their odor thresholds. ijournalse.orgijournalse.org In these studies, electronic and quantum chemical descriptors are calculated using DFT methods (e.g., B3LYP/6-31G(d)), and statistical methods like Multiple Linear Regression are used to build predictive models. ijournalse.orgijournalse.org Such studies have highlighted the importance of substituents at the 2, 3, and 5 positions of the pyrazine ring in determining odor properties. ijournalse.org

Quantum chemical calculations are also used to investigate the aggregation-induced emission (AIE) phenomenon in pyrazine derivatives. researchgate.net Combined quantum mechanics and molecular mechanics (QM/MM) computations on compounds like 2,3-dicyano-5,6-diphenylpyrazine (B14974) (DCDPP) have shown that the restriction of intramolecular motions, such as phenyl ring torsions, in the aggregated state is the primary reason for AIE. researchgate.net These theoretical findings, which align with experimental results, help to elucidate the mechanism behind this exotic emission behavior. researchgate.net

Furthermore, DFT simulations are used to study the structure, vibrational spectra, and acid-base equilibria of pyrazine derivatives. For 2-hydrazinopyrazine, DFT calculations confirmed the existence of four acid-base equilibria and provided theoretical pKa values that were comparable to experimental ones. rsc.org The optimized geometry, bond lengths, and angles calculated by DFT provide a detailed picture of the molecule's structure. rsc.org

Vibrational spectroscopic studies of pyrazine derivatives are often complemented by quantum chemical calculations to assign the observed vibrational modes. researchgate.net For example, the optimized geometry and force field of pyrazine and its chloro-derivatives have been calculated using DFT to aid in the assignment of their vibrational fundamentals. researchgate.net